molecular formula C17H11F3N2O4 B6106982 5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide

5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide

Cat. No. B6106982
M. Wt: 364.27 g/mol
InChI Key: KIYQIXBJDSICCZ-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, commonly known as THIP, is a chemical compound that belongs to the class of isoxazole derivatives. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders due to its unique mechanism of action and physiological effects. In

Mechanism of Action

THIP acts as a positive allosteric modulator of GABA-A receptors that contain the δ subunit. The δ subunit is primarily expressed in extrasynaptic locations, where it enhances tonic inhibition of neuronal activity. THIP enhances the activity of δ-containing GABA-A receptors by increasing the affinity of GABA for the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to reduced neuronal excitability and increased inhibition of neuronal activity.
Biochemical and Physiological Effects
THIP has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. THIP has also been shown to increase slow-wave sleep and reduce wakefulness in rats. THIP has been shown to increase the amplitude and frequency of inhibitory postsynaptic currents in hippocampal neurons, indicating increased inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

THIP has several advantages for lab experiments, including its high selectivity for δ-containing GABA-A receptors, its ability to enhance tonic inhibition of neuronal activity, and its anxiolytic and anticonvulsant effects. However, THIP has several limitations, including its poor water solubility, which can make it difficult to administer in vivo, and its potential for sedative effects, which can confound behavioral assays.

Future Directions

Future research on THIP should focus on its potential therapeutic applications in neurological disorders such as anxiety, epilepsy, and insomnia. Further studies are needed to determine the optimal dosing and administration of THIP in vivo, as well as its potential for tolerance and dependence. Future studies should also investigate the potential for THIP to enhance cognitive function and memory, as well as its potential for neuroprotection in neurodegenerative diseases. Finally, future studies should investigate the potential for THIP to interact with other drugs and neurotransmitter systems, as well as its potential for off-target effects.

Synthesis Methods

The synthesis of THIP involves the reaction of 2-hydroxybenzaldehyde and 4-(trifluoromethoxy)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is then subjected to a reaction with isoxazole-5-carboxylic acid in the presence of thionyl chloride and dimethylformamide to obtain THIP.

Scientific Research Applications

THIP has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, epilepsy, and insomnia. THIP is a selective agonist of GABA-A receptors that contain the δ subunit, which is primarily expressed in the thalamus and cerebellum. THIP has been shown to enhance the activity of δ-containing GABA-A receptors, resulting in increased inhibition of neuronal activity and reduced anxiety-like behavior in animal models.

properties

IUPAC Name

5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c18-17(19,20)25-11-7-5-10(6-8-11)21-16(24)13-9-15(26-22-13)12-3-1-2-4-14(12)23/h1-9,23H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYQIXBJDSICCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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